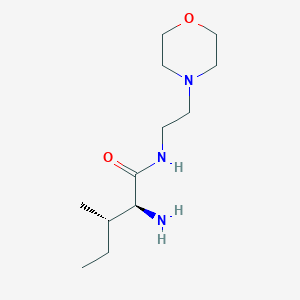

LM11A 31 dihydrochloride

Descripción general

Descripción

Selective nonpeptide p75NTR ligand. Blocks p75-mediated cell death. Promotes neurogenesis and neurite survival. Does not affect NGF binding to TrkA. Shows neuroprotective and neuroregenerative effects in vivo. Orally active. Blood-brain barrier permeable.

LM11A-31 is a p75 neurotrophin receptor (p75NTR) ligand that inhibits nerve growth factor (NGF) binding to p75NTR-Fc (A2 = 1,192 nM). It inhibits DNA damage in and promotes survival of hippocampal neuronal cultures in a p75NTR- and concentration-dependent manner. LMA11A-31 also inhibits proNGF-induced cell death of mature oligodendrocytes. In vivo, LMA11A-31 (10-100 mg/kg) improves motor function and coordination in the weight-bearing open-field test and nonweight-bearing swim test and increases survival of oligodendrocytes in a mouse model of spinal contusion injury. It prevents and/or reverses atrophy of forebrain cholinergic neurites and cortical dystrophic neurites in Thy-1 hAPPLond/Swe and Tg2576 mice with mid- to late stage Alzheimer's disease. It also reduces excessive alcohol self-administration in rats and decreases huntingtin (Htt) aggregate formation and striatal cholinergic degeneration in the R6/2 mouse model of Huntington's disease.

Mecanismo De Acción

Target of Action

LM11A-31, also known as (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide Dihydrochloride, is a non-peptide ligand of the p75 neurotrophic receptor (p75NTR) . The p75NTR is a receptor that binds nerve growth factor, brain-derived growth factor, and other neurotrophins . Its signaling can promote either neuron survival or death by apoptosis, depending on its ligand and cellular context .

Mode of Action

LM11A-31 selectively activates p75NTR survival pathways and inhibits apoptosis signaling . It blocks Aβ-induced neurodegeneration and synaptic impairment in neuronal and hippocampal slice cultures .

Biochemical Pathways

The biochemical pathways affected by LM11A-31 are primarily related to neuron survival and apoptosis. By selectively activating survival pathways and inhibiting apoptosis signaling via the p75NTR, LM11A-31 can block neurodegeneration and synaptic impairment .

Result of Action

The result of LM11A-31’s action is neuroprotection and the promotion of neuron survival. In Alzheimer’s Disease (AD) models, it has been shown to prevent tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also been reported to show efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury .

Action Environment

The action of LM11A-31 can be influenced by various environmental factors. It’s worth noting that the compound has been studied in various disease models, suggesting its action may be robust across different physiological conditions .

Análisis Bioquímico

Biochemical Properties

LM11A-31 (Dihydrochloride) interacts with the p75 neurotrophin receptor (p75NTR), which binds nerve growth factor, brain-derived growth factor, and other neurotrophins . It selectively activates p75NTR survival pathways and inhibits apoptosis signaling .

Cellular Effects

LM11A-31 (Dihydrochloride) has shown to block p75-mediated cell death, inhibit proNGF induced cell death, increase proliferation and survival of hippocampal neural progenitors, and inhibit Aβ-induced cell death . It has also been found to suppress HIV-1 replication and inflammatory response in macrophages .

Molecular Mechanism

The molecular mechanism of LM11A-31 (Dihydrochloride) involves its interaction with the p75NTR. It selectively activates p75NTR survival pathways and inhibits apoptosis signaling . This interaction blocks pro-NGF induced cell death in neuronal cultures and protects neuronal cells from the cytotoxic effects of certain drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, LM11A-31 (Dihydrochloride) has shown to promote the survival of oligodendrocytes and myelinated axons in a mouse spinal cord injury model

Dosage Effects in Animal Models

In animal models, LM11A-31 (Dihydrochloride) has shown beneficial effects in models of Alzheimer’s disease, Huntington’s disease, aging, HIV/FIV, traumatic brain injury, peripheral neuropathy, spinal cord injury, and retinopathy

Metabolic Pathways

It is known to interact with the p75NTR, which plays a role in various cellular processes .

Transport and Distribution

It is known to be orally available and brain-penetrant .

Subcellular Localization

Its target, the p75NTR, is known to be present in various regions of the brain .

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMUTYLWSRFTPX-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595097 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243259-19-9, 102562-74-3 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM-11A-31 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

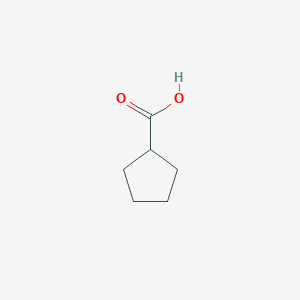

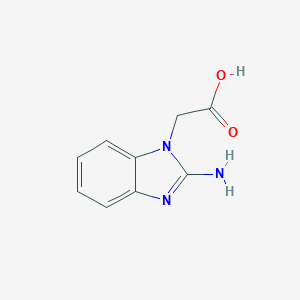

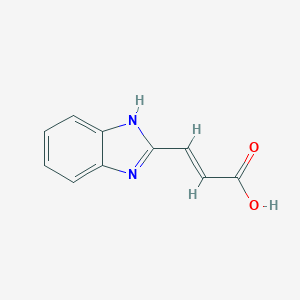

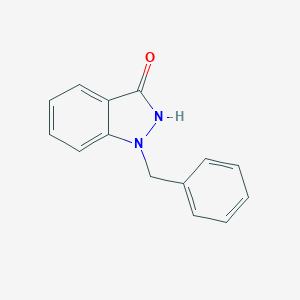

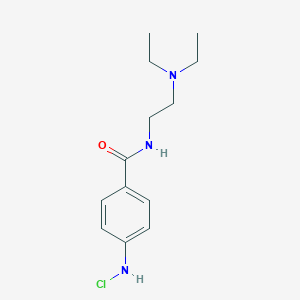

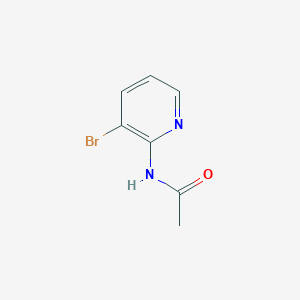

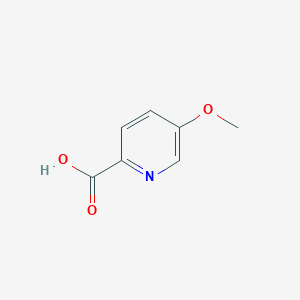

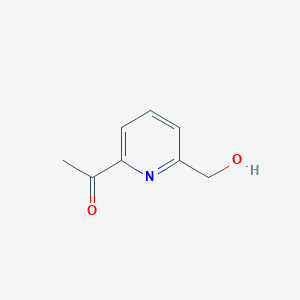

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.